molecular formula C₂₅H₂₈D₄F₃N₃O₄ B1145259 Silodosin-d4 CAS No. 1426173-86-5

Silodosin-d4

カタログ番号 B1145259
CAS番号: 1426173-86-5
分子量: 499.56
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Silodosin and its derivatives has been explored in several studies . One study discussed the synthesis and pharmacological evaluation of novel Silodosin-based arylsulfonamide derivatives . Another study presented a method for the simultaneous estimation of Silodosin and Silodosin β-D-glucuronide in human plasma using LC-MS/MS .


Molecular Structure Analysis

The molecular formula of Silodosin-d4 is C25H32F3N3O4 . The molecular weight is 499.6 g/mol . The structure includes a 2,3-dihydroindole-7-carboxamide group .


Chemical Reactions Analysis

A study has suggested analytical methods for the quantification of Silodosin, besides conducting a kinetic investigation of its degradation . The study used Reversed Phase High Performance Liquid Chromatography with Photodiode Array Detector (RP-HPLC-PDAD), High Performance Thin Layer Chromatography (HPTLC), and First Derivative Synchronous Fluorescence Spectroscopy (1DSFS) for the analysis .


Physical And Chemical Properties Analysis

The molecular weight of Silodosin-d4 is 499.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 13 . The exact mass is 499.25959798 g/mol and the monoisotopic mass is also 499.25959798 g/mol .

科学的研究の応用

Medical Expulsive Therapy for Ureteral Stones

Silodosin has been used in the medical expulsive therapy (MET) of ureteral stones . It has been found to result in a significantly higher stone expulsion rate and shorter stone expulsion time compared to tamsulosin . This makes it a valuable tool in the management of ureteral stones less than 1 cm in size .

Treatment of Lower Urinary Tract Symptoms (LUTS)

Silodosin has been shown to be effective in the treatment of patients bothered by lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH) . It has been found to improve not only LUTS but also urodynamic parameter impairments secondary to BPH .

Prostate Cancer Brachytherapy

Silodosin may be administered to relieve LUTS in patients who underwent prostate cancer brachytherapy . This can help improve the quality of life for these patients .

Acute Urinary Retention

Silodosin has been found to increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention . This can help reduce the need for invasive procedures and improve patient comfort .

Chronic Bladder Ischemia

Silodosin increases bladder blood flow in conditions of chronic bladder ischemia . This can help improve bladder function and reduce symptoms in patients with this condition .

Prostate Hyperplasia

Silodosin regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia . This can help manage the symptoms and progression of this condition .

Safety And Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . Other side effects include loss of seminal emission, dizziness, diarrhea, orthostatic hypotension, headache, retrograde ejaculation, common cold, and stuffy nose .

特性

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-JRBXURKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silodosin-d4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。